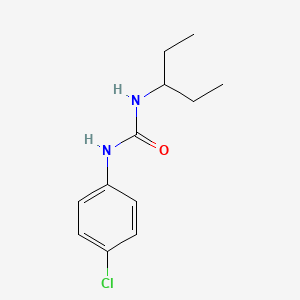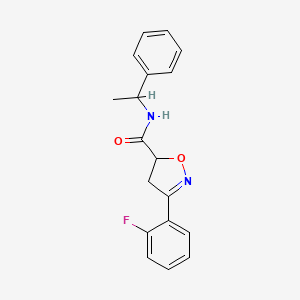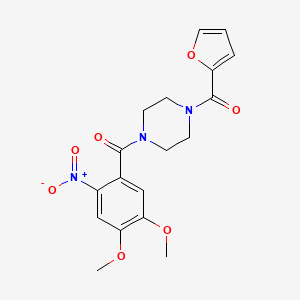![molecular formula C16H14ClN3O B4819255 N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4819255.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide
描述
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide, also known as CAY10566, is a small molecule inhibitor that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been studied in cancer cells. It has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of cell proliferation, differentiation, and survival (Chen et al., 2011). In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade (Chen et al., 2011).
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to decrease the levels of phosphorylated GSK-3β, leading to the inhibition of cell proliferation and induction of apoptosis (Chen et al., 2011). In addition, it has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Xu et al., 2015). This compound has also been found to modulate the activity of the immune system by regulating the differentiation and function of T cells (Xu et al., 2015).
实验室实验的优点和局限性
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target, GSK-3β (Chen et al., 2011). However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can affect its bioavailability (Chen et al., 2011). In addition, it has been shown to have some toxicity in vivo, which may limit its use in animal studies (Xu et al., 2015).
未来方向
There are several future directions for the research and development of N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. In addition, the potential use of this compound in the treatment of autoimmune disorders and inflammatory diseases should be explored further. Finally, the development of more potent and selective inhibitors of GSK-3β could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide is a small molecule inhibitor that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the full potential of this compound as a therapeutic agent.
科学研究应用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma (Chen et al., 2011). In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders (Xu et al., 2015).
属性
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQVWQOQRXKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)
![3,3-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4819226.png)


![2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4819248.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4819260.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4819271.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4819274.png)
![N-(4-ethylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4819279.png)